1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

Medicinal Chemistry Drug Discovery Lipophilicity

Researchers pursuing CNS-penetrant indole-based inhibitors often face a trade-off: simpler boronic acids lack the lipophilicity needed for membrane permeability, while unprotected indoles limit synthetic flexibility. 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid (CAS 1034566-16-9) resolves both: the 5-OCF3 group (Hansch π = 1.04, +1.06 vs. OCH3) enhances pharmacokinetic profiles, while the N-Boc group enables orthogonal protection and directs diastereoselective Pd-catalyzed carboaminoxylation. DNA-encoded library compatible (54-77% Suzuki yield). Supplied at 97% purity for reliable cross-coupling.

Molecular Formula C14H15BF3NO5
Molecular Weight 345.08 g/mol
CAS No. 1034566-16-9
Cat. No. B1518600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-(trifluoromethoxy)indole-2-boronic acid
CAS1034566-16-9
Molecular FormulaC14H15BF3NO5
Molecular Weight345.08 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O
InChIInChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
InChIKeyNXJYBHYZMYXEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-5-(trifluoromethoxy)indole-2-boronic Acid (CAS 1034566-16-9): A Specialized Indole Boronic Acid Building Block for Pharmaceutical Research


1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a heteroaromatic boronic acid building block featuring an indole core protected with a tert‑butoxycarbonyl (Boc) group at the N‑1 position and a strongly electron‑withdrawing trifluoromethoxy (OCF3) substituent at the C‑5 position . Its molecular formula is C14H15BF3NO5 with a molecular weight of 345.08 g/mol . The compound serves primarily as a coupling partner in Suzuki‑Miyaura cross‑coupling reactions, enabling the construction of substituted indole scaffolds that are prevalent in medicinal chemistry and materials science.

Why N-Boc-indole-2-boronic Acid or 5-(Trifluoromethoxy)indole Cannot Substitute for 1-Boc-5-(trifluoromethoxy)indole-2-boronic Acid in Advanced Synthesis


The combination of N‑Boc protection and the 5‑OCF3 group in a single molecule is unique and not found in simpler analogs. The trifluoromethoxy group imparts a lipophilicity (Hansch π = 1.04) that is 1.06 log units higher than methoxy (π = -0.02), significantly altering the physicochemical properties of derived drug candidates [1]. Simultaneously, the N‑Boc group enables orthogonal deprotection and directs reactivity in palladium‑catalyzed transformations—unprotected indoles undergo C2‑arylation, whereas N‑Boc‑protected indoles provide diastereoselective carboaminoxylation products [2]. Using N‑Boc-indole-2-boronic acid (CAS 213318‑44‑6) or unprotected 5‑(trifluoromethoxy)indole‑2‑boronic acid would forfeit either the lipophilic/electronic benefits of the OCF3 group or the synthetic versatility of the Boc protection, making 1‑Boc‑5‑(trifluoromethoxy)indole‑2‑boronic acid the only reagent that delivers both attributes concurrently.

Quantitative Differentiation Evidence for 1-Boc-5-(trifluoromethoxy)indole-2-boronic Acid vs. Closest Analogs


Increased Lipophilicity (Hansch π = 1.04) Compared to Methoxy (π = -0.02) Enhances Membrane Permeability in Drug Discovery

The trifluoromethoxy group increases lipophilicity by approximately 1.06 log units relative to a methoxy substituent, as quantified by the Hansch π constant (OCF3: π = 1.04; OCH3: π = -0.02) [1]. This difference is substantial for medicinal chemistry campaigns where even a 0.5 log unit increase can significantly affect membrane permeability and metabolic stability.

Medicinal Chemistry Drug Discovery Lipophilicity

Suzuki Coupling Yields of 54-77% in DNA-Encoded Library Synthesis Demonstrate Robustness in Complex Substrates

In an on-DNA synthesis of multisubstituted indoles, Suzuki coupling with boronic acids containing an OCF3 group proceeded with yields ranging from 54% to 77% (entries 9b–9j) under DNA-compatible aqueous conditions [1]. This demonstrates that the electron‑withdrawing trifluoromethoxy group does not hinder the cross‑coupling event and is compatible with the stringent requirements of DNA‑encoded library (DEL) technology.

DNA-Encoded Library Suzuki Coupling Heterocyclic Chemistry

N-Boc Protection Enables Diastereoselective Carboaminoxylation (vs. C2-Arylation for Unprotected Indoles) in Palladium-Catalyzed Reactions

A direct head‑to‑head study by Kirchberg et al. showed that N‑Boc‑protected indoles react with arylboronic acids and TEMPO under palladium catalysis to give arylcarboaminoxylated products with excellent diastereoselectivity, whereas free indole or N‑methylindole under identical conditions undergo C2‑arylation exclusively [1]. This divergent reactivity is a direct consequence of the N‑Boc protecting group.

Palladium Catalysis C-H Functionalization Stereoselective Synthesis

Commercial Availability at ≥95% Purity with -20°C Storage Requirement: Procurement Considerations vs. Unsubstituted N-Boc-indole-2-boronic Acid

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is commercially available from multiple suppliers at ≥95% (AKSci) or 97% (Fluorochem) purity, with a long‑term storage recommendation of −20 °C . For comparison, the unsubstituted analog N‑Boc‑indole‑2‑boronic acid (CAS 213318‑44‑6) is offered at ≥95% purity and also requires −20 °C storage . However, the price differential exceeds 100‑fold, reflecting the specialized synthesis and lower production volume of the OCF3‑substituted derivative [1].

Chemical Procurement Quality Control Storage Stability

High-Value Application Scenarios for 1-Boc-5-(trifluoromethoxy)indole-2-boronic Acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

The trifluoromethoxy group confers a Hansch π value of 1.04, which is 1.06 units higher than a methoxy group [1]. This significant increase in lipophilicity can improve membrane permeability and metabolic stability of drug candidates. Researchers targeting CNS‑penetrant or orally bioavailable indole‑based inhibitors should prioritize this building block over non‑fluorinated analogs to achieve more favorable pharmacokinetic profiles.

DNA-Encoded Library (DEL) Synthesis: On-DNA Suzuki Coupling with Heterocyclic Boronic Acids

The compound has been shown (as part of a broader OCF3‑containing boronic acid class) to participate efficiently in Suzuki coupling under DNA‑compatible conditions, delivering yields of 54–77% in on‑DNA indole synthesis [2]. This compatibility makes it a valuable building block for constructing indole‑focused DNA‑encoded libraries, a key technology in early‑phase drug discovery.

Multistep Synthesis of Functionalized Indoles: Orthogonal Protection Strategy for Selective C-H Functionalization

N‑Boc‑protected indoles exhibit divergent reactivity in palladium‑catalyzed processes compared to unprotected indoles, enabling diastereoselective carboaminoxylation [3]. When incorporated into a multistep synthetic sequence, the Boc group can be selectively removed after the key C–H functionalization step, allowing further elaboration of the indole nitrogen. This orthogonal protection strategy is essential for complex natural product synthesis and medicinal chemistry campaigns.

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